N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide
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Overview
Description
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydrobenzothiophene core, and a nitrobenzamide moiety.
Preparation Methods
The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzothiophene core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the nitrobenzamide moiety: This step involves the reaction of the intermediate compound with 4-nitrobenzoyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane, ethanol, and acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In the case of anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide can be compared with other benzothiophene derivatives, such as:
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide: This compound has a chloroacetamide group instead of a nitrobenzamide group, which may result in different chemical and biological properties.
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: Lacking the nitro group, this compound may have reduced biological activity compared to the nitrobenzamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H18N2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C22H18N2O4S/c25-20(14-6-2-1-3-7-14)19-17-8-4-5-9-18(17)29-22(19)23-21(26)15-10-12-16(13-11-15)24(27)28/h1-3,6-7,10-13H,4-5,8-9H2,(H,23,26) |
InChI Key |
FDKOBJYWDHAPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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